N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)thiophene-3-carboxamide
Description
N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)thiophene-3-carboxamide is a thiophene-based carboxamide derivative featuring a 1,1-dioxidoisothiazolidinyl substituent on the phenyl ring. The compound’s structure combines a thiophene-3-carboxamide core with a methylphenyl group modified by a saturated isothiazolidine ring system, making it structurally unique among aromatic amides.
Properties
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S2/c1-11-3-4-13(17-6-2-8-22(17,19)20)9-14(11)16-15(18)12-5-7-21-10-12/h3-5,7,9-10H,2,6,8H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQFBJBQTCFTTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)thiophene-3-carboxamide is a synthetic organic compound that has garnered interest due to its complex structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound based on the available literature.
Chemical Structure and Properties
The compound features a dioxidoisothiazolidine moiety, a thiophene ring, and a 2-methylphenyl substituent. Its molecular formula is not explicitly stated in the available literature, but it is crucial for understanding its interactions within biological systems.
Biological Activity Overview
Despite its potential, there is a notable lack of extensive research specifically addressing the biological activity of this compound. However, initial studies suggest several areas of interest:
- Potential Anticancer Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation. For instance, related structures have been evaluated for their ability to disrupt microtubule formation, a mechanism often exploited in cancer therapies .
- Protein Interaction Studies : Preliminary data indicate that this compound may interact with specific proteins or receptors involved in cellular signaling pathways. Techniques such as surface plasmon resonance could elucidate binding affinities and kinetics.
- Chemical Reactivity : The compound's dioxidoisothiazolidine structure may confer unique chemical reactivity that could be leveraged for biological applications. Understanding these properties is essential for developing therapeutic agents.
Data Table: Comparison of Related Compounds
Comparison with Similar Compounds
Structural and Functional Insights
- Dihedral Angles : The target compound’s sulfone group may influence ring planarity differently than nitro or alkyl substituents. For example, N-(2-nitrophenyl)thiophene-2-carboxamide shows smaller dihedral angles (8.50°–13.53°) compared to its furan analog (9.71°) , suggesting thiophene’s larger atomic radius affects packing.
- Solubility : Sulfone groups typically enhance aqueous solubility over nitro or alkyl groups, which could improve the target compound’s pharmacokinetics.
- Toxicity Profile: Replacing nitro groups (associated with genotoxicity ) with sulfones may mitigate safety concerns, though direct evidence is needed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
